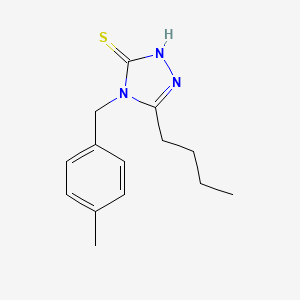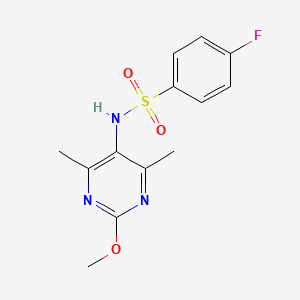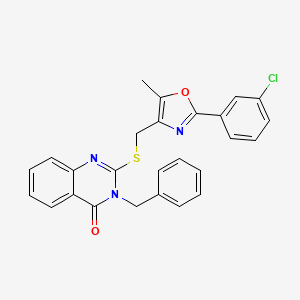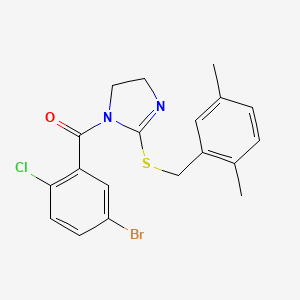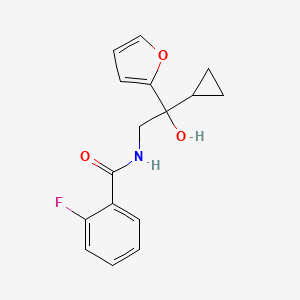
2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, specific details about the molecular structure of “2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene” are not available .Chemical Reactions Analysis
The chemical reactions involving “2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene” are not well-documented .Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
Aromatic nucleophilic substitution reactions were used to synthesize fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers, incorporating structures similar to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene. These copolymers demonstrated significant ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. Such materials are excellent candidates for proton exchange membranes in fuel cells, offering potential alternatives to commercial membranes like Nafion 212® due to their reliable chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).
Antioxidant Activity of Arylmethanesulfonyl Derivatives
Research on the synthesis and antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which are structurally related to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene, revealed that certain compounds exhibited excellent radical scavenging activity. This finding highlights the potential of such compounds in developing antioxidant agents, with methoxy substituents on the aromatic ring showing greater activity (Lavanya, Padmavathi, & Padmaja, 2014).
Nanofiltration Membrane Development
Innovative sulfonated aromatic diamine monomers were synthesized for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, attributable to the sulfonated monomers. The application in dye treatment experiments demonstrated the membranes' potential in water permeation and dye rejection, underscoring the importance of such sulfonated compounds in environmental purification processes (Liu et al., 2012).
Photochemical Studies
The photochemical behavior of 1,4-bis(phenylsulfonyloxy)benzene, closely related to the chemical of interest, was explored, revealing S–O cleavage leading to various photoproducts. These studies are crucial for understanding the photo-Fries rearrangement and acid generation mechanisms, offering insights into the photostability and photoreactivity of similar sulfonated aromatic compounds (Wu & Wu, 2017).
Electroluminescent Device Development
Research into blue thermally activated delayed fluorescence materials based on bis(phenylsulfonyl)benzene derivatives, akin to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene, has led to significant advancements in electroluminescent devices. These materials demonstrate high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and independent of solvent and pH, with large Stokes shifts. Such attributes make them valuable for creating efficient, durable luminescent materials for various applications (Liu et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylsulfonyl-1,4-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-26(22,23)21-14-19(24-15-17-8-4-2-5-9-17)12-13-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWUYCYAVAIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

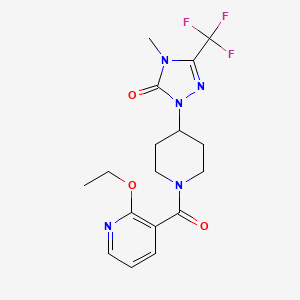


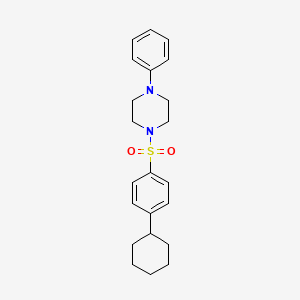
![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)

amine](/img/structure/B2709906.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)
